Scientific databases like PubChem and Scifinder were searched for information on (R)-2-(Isoindolin-2-yl)butan-1-ol. These databases did not return any specific results related to its use in scientific research [, ].
The absence of information in scientific databases suggests that (R)-2-(Isoindolin-2-yl)butan-1-ol might be a relatively new molecule or one that hasn't been widely studied yet.
(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral compound characterized by the presence of an isoindoline moiety attached to a butanol chain. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique structural features, which allow it to participate in various
The chemical reactivity of (R)-2-(Isoindolin-2-yl)butan-1-ol includes:
(R)-2-(Isoindolin-2-yl)butan-1-ol exhibits various biological activities attributed to its isoindoline structure. Compounds with similar frameworks have been studied for their roles in:
Several methods exist for synthesizing (R)-2-(Isoindolin-2-yl)butan-1-ol:
The applications of (R)-2-(Isoindolin-2-yl)butan-1-ol are primarily found in:
Interaction studies involving (R)-2-(Isoindolin-2-yl)butan-1-ol focus on its binding affinity with various biological targets. Preliminary studies suggest that it may interact with:
Similar compounds include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (R)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Biological activity and potential drug use |
| (S)-2-(Isoindolin-2-yl)butan-1-ol | Chiral Isoindoline | Enantiomeric differences in activity |
| 3-Hydroxyisoindoline | Isoindoline | Different functional group positioning |
| 1-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |
| 2-butanol | Simple Alcohol | No aromatic ring; simpler reactivity |
This comparison highlights the uniqueness of (R)-2-(Isoindolin-2-yl)butan-1-ol, especially regarding its chiral nature and potential biological applications.
(R)-2-(Isoindolin-2-yl)butan-1-ol is a chiral organic compound characterized by its specific stereochemistry, indicated by the (R) configuration [1]. The compound features a butanol backbone with a hydroxyl (-OH) group, which contributes to its alcohol properties [1]. The molecular formula is C12H17NO with a molecular weight of 191.27 g/mol [12] [14]. The IUPAC name for this compound is (R)-2-(1,3-dihydroisoindol-2-yl)butan-1-ol [14].
The stereogenic center is located at the carbon atom bearing both the hydroxyl group and the isoindoline moiety [1]. The presence of the isoindoline moiety adds complexity to its structure, influencing its reactivity and potential interactions with biological systems [1]. The compound's SMILES notation is CCC(CO)N1CC2=CC=CC=C2C1, which clearly depicts the structural arrangement [14].
The stereochemistry can be understood through the Cahn-Ingold-Prelog priority rules, where the (R) configuration indicates the specific three-dimensional arrangement of substituents around the chiral center [4]. As a chiral molecule, it may exhibit different pharmacological activities compared to its enantiomer, making it of interest in medicinal chemistry and drug development [1].
The melting point of (R)-2-(Isoindolin-2-yl)butan-1-ol has been experimentally determined to be in the range of 56°C to 61°C [14]. This relatively narrow melting point range indicates good purity and crystalline structure of the compound [14]. The melting point serves as an important physical constant for identification and quality control purposes [14].
The specific optical rotation of (R)-2-(Isoindolin-2-yl)butan-1-ol has been measured as -16° to -20° at 20°C in ethanol solvent (c=1.3) [14]. This negative optical rotation is characteristic of the (R)-enantiomer and provides definitive confirmation of the compound's stereochemical identity [14]. The measurement conditions specify a temperature of 20°C and wavelength of 589 nm (sodium D-line) [14].
The molecular weight of (R)-2-(Isoindolin-2-yl)butan-1-ol is 191.27 g/mol, corresponding to the molecular formula C12H17NO [12] [14]. The elemental composition consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 1 oxygen atom [12] [14]. The compound has a CAS registry number of 135711-18-1 [14].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H17NO | [12] [14] |
| Molecular Weight | 191.27 g/mol | [12] [14] |
| CAS Number | 135711-18-1 | [14] |
| InChI Key | OGAAQVONYOTBGB-GFCCVEGCSA-N | [14] |
The spectroscopic characteristics of (R)-2-(Isoindolin-2-yl)butan-1-ol can be analyzed through various analytical techniques commonly employed for similar compounds [17] [31]. Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about the compound [16] [17]. The 1H NMR spectrum would be expected to show characteristic signals for the isoindoline ring protons, the butanol chain protons, and the hydroxyl proton [16] [17].
For compounds containing isoindoline moieties, infrared spectroscopy typically reveals characteristic absorption bands [17] [31]. The hydroxyl group would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ [18] [20]. The aromatic C=C stretching vibrations from the isoindoline ring system would appear in the region of 1450-1650 cm⁻¹ [17] [31].
Mass spectrometry analysis would show the molecular ion peak at m/z 191, corresponding to the molecular weight [21]. Fragmentation patterns would be expected to show characteristic losses related to the butanol side chain and the isoindoline ring system [21]. The compound's spectroscopic data must be confirmed by methods of elemental and spectral analysis including Fourier transform infrared spectroscopy, 1H nuclear magnetic resonance, and mass spectrometry [31] [34].
The solubility profile of (R)-2-(Isoindolin-2-yl)butan-1-ol is influenced by both its hydroxyl group and the isoindoline moiety [22] [28]. The presence of the hydroxyl group enables the formation of hydrogen bonds, which contributes to its solubility in polar media [22]. However, the hydrophobic characteristics of the hydrocarbon portion and the aromatic isoindoline ring may limit its aqueous solubility [22] [25].
Isoindoline derivatives are typically soluble in water and various organic solvents [28]. The compound would be expected to show good solubility in polar protic solvents such as ethanol and methanol due to hydrogen bonding capabilities [23] [24]. In non-polar solvents, the solubility may be more limited due to the polar hydroxyl group [22] [25].
The dual nature of the molecule, containing both polar and non-polar regions, makes it a versatile compound in various chemical applications [22]. The solubility characteristics can be affected by concentration and temperature, with increased temperatures generally enhancing solubility in both polar and non-polar solvents [22].
| Solvent Type | Expected Solubility | Mechanism |
|---|---|---|
| Polar Protic (Ethanol, Methanol) | High | Hydrogen bonding [23] [24] |
| Polar Aprotic (Acetone, DMF) | Moderate to High | Dipole interactions [25] |
| Non-polar (Hexane, Toluene) | Limited | Hydrophobic interactions [22] |
| Water | Moderate | Hydrogen bonding with limitations [22] [28] |